REACTION_SMILES
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[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:23]([O:24][O:25][C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)(=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[Cl:41][C:42]([Cl:43])([Cl:44])[Cl:45].[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][cH:10][cH:11][c:12]([CH3:14])[cH:13]2)[cH:6][cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][cH:10][cH:11][c:12]([CH2:14][Br:15])[cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(-c2ccc(F)cc2)c1
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Name
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Type
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product
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Smiles
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Fc1ccc(-c2cc(CBr)ccn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |